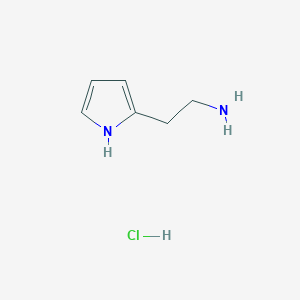

![molecular formula C26H21N3O5 B2936339 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877657-00-6](/img/no-structure.png)

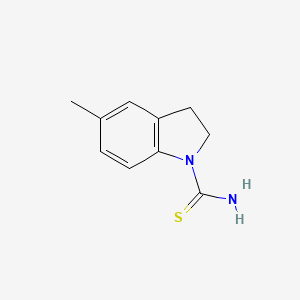

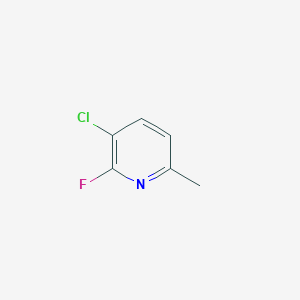

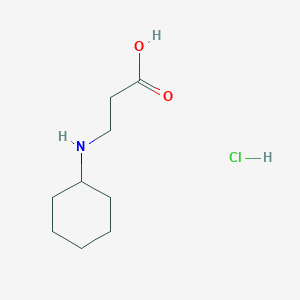

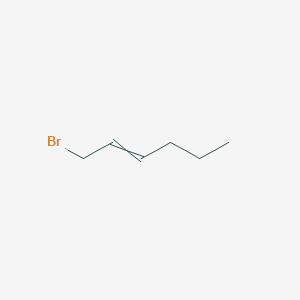

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.

BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Some benzofuro[3,2-d]pyrimidin derivatives are being studied for their potential use in OLEDs due to their properties as electron acceptors .

Lipoxygenase Inhibitors

Certain pyrido[2,3-d]pyrimidine derivatives have been evaluated for their potential antioxidant and anticancer activity as lipoxygenase inhibitors .

Anticancer Activities

A series of benzofuro[3,2-d]pyrimidines have been synthesized and screened for antitumor effects against various cancer cell lines .

Synthesis Methods

Research has been conducted on efficient synthesis methods for benzofuro[3,2-d]pyrimidine derivatives which could be useful in various applications .

Anti-inflammatory Agents

There is ongoing research into the anti-inflammatory activities of pyrimidine derivatives and their potential development into new therapeutic agents .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target threonine tyrosine kinase (ttk) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis .

Mode of Action

For instance, if TTK is indeed the target, the compound would inhibit TTK’s kinase activity, disrupting the normal cell cycle and potentially leading to cell death .

Biochemical Pathways

TTK inhibition can lead to errors in chromosome segregation, triggering cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good traditional drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

If the compound acts as a ttk inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially make it useful as an anticancer agent.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(2-methoxyphenyl)acetamide with 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and 2-aminopyrimidine-5,6-dione in the presence of a suitable catalyst.", "Starting Materials": [ "2-amino-N-(2-methoxyphenyl)acetamide", "3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione", "2-aminopyrimidine-5,6-dione" ], "Reaction": [ "Step 1: 2-amino-N-(2-methoxyphenyl)acetamide is dissolved in a suitable solvent and cooled to 0-5°C.", "Step 2: To the above solution, 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and a suitable catalyst are added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 3: To the above reaction mixture, 2-aminopyrimidine-5,6-dione is added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 4: The reaction mixture is then quenched with a suitable acid and the resulting solid is filtered and washed with a suitable solvent.", "Step 5: The solid obtained is then purified by recrystallization to obtain the desired product." ] } | |

Número CAS |

877657-00-6 |

Fórmula molecular |

C26H21N3O5 |

Peso molecular |

455.47 |

Nombre IUPAC |

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H21N3O5/c1-16-11-13-17(14-12-16)29-25(31)24-23(18-7-3-5-9-20(18)34-24)28(26(29)32)15-22(30)27-19-8-4-6-10-21(19)33-2/h3-14H,15H2,1-2H3,(H,27,30) |

Clave InChI |

SNRJYKQMZJAFSO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2936262.png)

![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)